molecular formula C19H19NO3S B12255574 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide

Cat. No.: B12255574
M. Wt: 341.4 g/mol
InChI Key: UZUPJYZTXKFAQT-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide is a complex organic compound that features a combination of furan, thiophene, and phenyl groups. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H19NO3S/c21-15(17-9-10-18(24-17)16-7-4-12-23-16)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-7,9-10,12,15,21H,8,11,13H2,(H,20,22)

InChI Key

UZUPJYZTXKFAQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-carboxylic acid hydrazide and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted furan and thiophene compounds .

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .

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